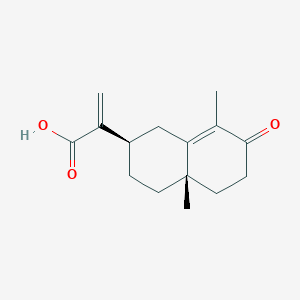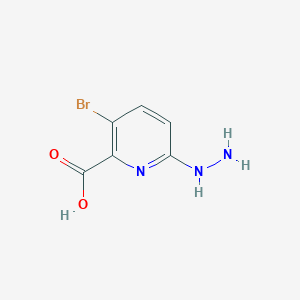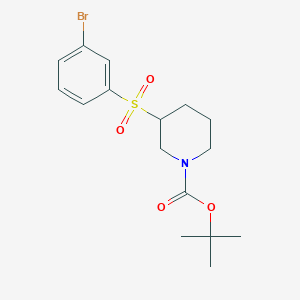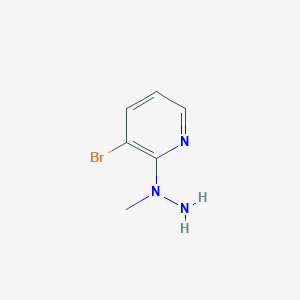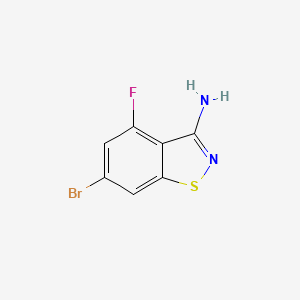![molecular formula C16H14F2N2O B12440246 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic compound that features a diazepine ring fused with a naphthol moiety. This compound is notable for its unique structure, which includes a difluoromethyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include fluorinating agents and catalysts that facilitate the formation of the diazepine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce new functional groups like halides or alkyl groups .
Applications De Recherche Scientifique
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl group is particularly important for enhancing the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-yl]-4-methoxyphenol
- 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine
- Carfentrazone-ethyl
Uniqueness
What sets 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol apart from similar compounds is its unique combination of a diazepine ring and a naphthol moiety, along with the presence of a difluoromethyl group.
Propriétés
Formule moléculaire |
C16H14F2N2O |
|---|---|
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol |
InChI |
InChI=1S/C16H14F2N2O/c17-16(18)14-9-13(19-7-8-20-14)12-6-5-10-3-1-2-4-11(10)15(12)21/h1-6,9,16,20-21H,7-8H2 |
Clé InChI |
BSMPNWQIJGQHIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C=C(N1)C(F)F)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


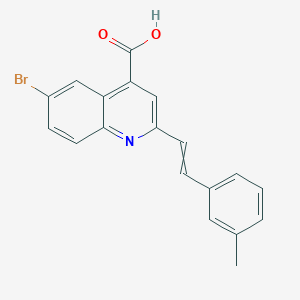
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)

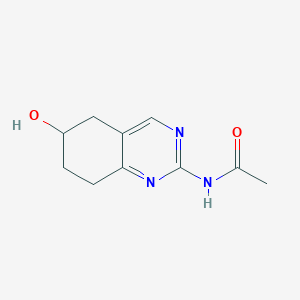
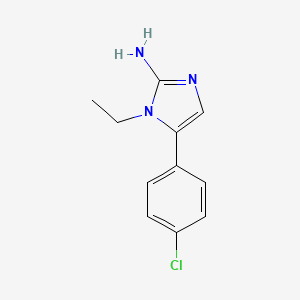
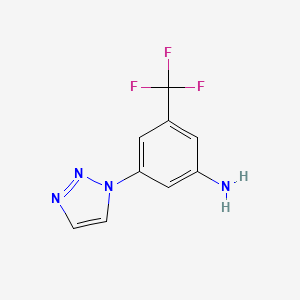
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
